molecular formula C15H15ClN6O B2724794 N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide CAS No. 881083-34-7

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide

Cat. No.: B2724794
CAS No.: 881083-34-7
M. Wt: 330.78
InChI Key: OEARGHCQYNUAHM-UHFFFAOYSA-N
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Description

N'-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a hydrazide side chain at position 4 and a 5-chloro-2-methylphenyl substituent at position 1 of the fused heterocyclic core. This compound belongs to a class of molecules known for their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O/c1-3-13(23)20-21-14-11-7-19-22(15(11)18-8-17-14)12-6-10(16)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,20,23)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEARGHCQYNUAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN6O, with a molecular weight of approximately 330.77 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 5-chloro-2-methylphenyl group and a propanehydrazide moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values typically in the nanomolar range .

Anticancer Activity

This compound has shown promising anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Studies have reported that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways .
Cell LineIC50 (nM)Mechanism of Action
MCF-750Induction of apoptosis
HCT-11675CDK inhibition

Antimicrobial Activity

Preliminary tests indicate that this compound may also possess antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on CDK Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited CDK activity in vitro, leading to cell cycle arrest in cancer cells .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at specific concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and its close analogs:

Compound Name Substituents (Position 1) Side Chain (Position 4) Molecular Formula Molecular Weight logP Key Features
N'-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide (Target) 5-Chloro-2-methylphenyl Propanehydrazide C15H15ClN6O 330.77 3.12 Hydrazide group enhances H-bonding capacity; moderate lipophilicity
N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide 3-Chloro-4-methylphenyl Propanehydrazide C15H15ClN6O 330.77 3.12 Isomeric chloro-methyl substitution; similar logP but altered steric effects
N′-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine 5-Chloro-2-methylphenyl Diethylpropane-1,3-diamine C21H26ClN7 412.03 ~4.5* Higher lipophilicity due to alkylamines; reduced H-bond donors
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5a) Phenyl Benzylidenehydrazinyl C19H16N6 328.37 ~3.8 Hydrazone side chain; demonstrated antimicrobial activity
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) Phenyl Benzothiazole C19H13N5S 343.40 ~3.5 Benzothiazole moiety enhances antimicrobial potency

*Estimated based on structural similarity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): The target compound’s logP of 3.12 reflects moderate lipophilicity, comparable to its 3-chloro-4-methylphenyl isomer .
  • Hydrogen Bonding: The hydrazide group in the target compound provides two H-bond donors (NH groups) and three acceptors (C=O, pyrimidine N), enhancing solubility and target-binding interactions compared to alkylamine or hydrazone derivatives .
  • Steric Effects: The 5-chloro-2-methylphenyl substituent in the target compound may impose distinct steric hindrance compared to analogs with para-substituted aryl groups, influencing receptor binding .

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